Chemical Structure and Physicochemical Profile Versus a Closest Structural Analog
The target compound, 1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea (CAS 1396885-28-1), can be structurally distinguished from its closest identified analog, 1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea (CAS 1790573-99-7). The target compound features an aromatic benzodioxole ring and a branched hydroxypropyl linker, whereas the analog contains a non-aromatic dihydrobenzodioxin ring and a shorter hydroxyethyl linker [1]. This results in different computed molecular descriptors (e.g., XLogP3 of 1.8 for the target compound). No quantitative functional data comparing the biological activity of these two specific compounds have been published, making any claim of superior performance unsubstantiated.
| Evidence Dimension | Structural and physicochemical differentiation |
|---|---|
| Target Compound Data | CAS 1396885-28-1; MW 346.4 g/mol; XLogP3-AA 1.8; aromatic benzodioxole + branched hydroxypropyl linker [1] |
| Comparator Or Baseline | CAS 1790573-99-7; MW 346.358 g/mol; non-aromatic dihydrobenzodioxin + linear hydroxyethyl linker |
| Quantified Difference | No comparative biological data available; difference is limited to computed chemical properties and structure. |
| Conditions | Computed physicochemical properties from PubChem and vendor descriptions; no comparative assay data. |
Why This Matters
This structural difference confirms that the two compounds are chemically distinct entities, which is critical for synthetic chemistry or library screening applications, but it provides no basis for prioritizing one over the other in a biological context.
- [1] PubChem. Compound Summary for CID 71781957, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea. National Center for Biotechnology Information. Accessed May 2026. View Source
